2-Octanone, 3-amino-
CAS No.: 753386-51-5
Cat. No.: VC18701142
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 753386-51-5 |
|---|---|
| Molecular Formula | C8H17NO |
| Molecular Weight | 143.23 g/mol |
| IUPAC Name | 3-aminooctan-2-one |
| Standard InChI | InChI=1S/C8H17NO/c1-3-4-5-6-8(9)7(2)10/h8H,3-6,9H2,1-2H3 |
| Standard InChI Key | ZOZGRMXVDFHAMX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC(C(=O)C)N |
Introduction
Physicochemical Properties
Free Base (CAS 753386-51-5)
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.227 g/mol |
| Exact Mass | 143.131 g/mol |
| PSA (Polar Surface Area) | 43.09 Ų |
| LogP | 2.183 |
Critical data such as melting point, boiling point, and density remain unreported in the literature .
Hydrochloride Salt (CAS 21419-30-7)
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₈ClNO |
| Molecular Weight | 179.688 g/mol |
| Density | 0.885 g/cm³ |
| Boiling Point | 202.3°C (760 mmHg) |
| Flash Point | 76.2°C |
| Vapour Pressure | 0.294 mmHg (25°C) |
The hydrochloride salt’s higher polarity (PSA: 43.09 Ų) and reduced vapour pressure enhance its stability for laboratory handling .
Synthesis and Production
Classical Synthetic Routes
The hydrochloride salt was first synthesized by Zav'yalov et al. (1985) via reductive amination of 2-octanone using ammonium chloride and sodium cyanoborohydride under acidic conditions . The free base is typically isolated by neutralization of the salt with a weak base like sodium bicarbonate.
Applications in Organic Synthesis
Chiral Building Block
The amine and ketone functionalities enable dual reactivity, making 3-amino-2-octanone a candidate for chiral auxiliaries in enantioselective aldol reactions . For instance, its hydrochloride salt could serve as a precursor to β-amino alcohols, valuable in pharmaceutical synthesis.
Pharmaceutical Intermediates
The compound’s structural similarity to 3-amino-4-octanol (PubChem CID 55284966) suggests potential in antiviral or抗菌 agent development .
Research Trends and Future Directions
Green Chemistry Innovations
The integration of deep eutectic solvents (DES) and ionic liquids in biocatalysis (e.g., Acetobacter-mediated reductions) could optimize yield and sustainability for 3-amino-2-octanone derivatives .
Structural Analog Development
Modifying the alkyl chain length (e.g., 3-aminononan-2-ol, C₉H₂₁NO) or introducing halogen substituents may enhance bioactivity.
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